![molecular formula C12H12ClFO B2583649 [3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287333-25-7](/img/structure/B2583649.png)
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP55940, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used in a variety of studies to better understand the mechanisms of action of cannabinoids and their potential therapeutic applications.
作用机制
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the body by binding to CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a role in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. When this compound binds to these receptors, it can lead to a variety of effects, including:
- Pain relief
- Reduced inflammation
- Alterations in mood and cognition
- Increased appetite
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to:
- Reduce pain sensation: this compound has been shown to be a potent analgesic in animal models, and may be effective in treating chronic pain in humans.
- Reduce inflammation: this compound has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as arthritis and inflammatory bowel disease.
- Alter mood and cognition: this compound has been shown to have psychoactive effects, including alterations in mood and cognition.
- Increase appetite: this compound has been shown to stimulate appetite, which may be useful in treating conditions such as cachexia and anorexia.
实验室实验的优点和局限性
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has a number of advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Potency: this compound is a highly potent cannabinoid, which can make it useful in studying the effects of cannabinoids on the body.
- Selectivity: this compound has a high degree of selectivity for CB1 and CB2 receptors, which can be useful in studying the specific effects of these receptors.
- Stability: this compound is relatively stable and can be stored for extended periods of time.
Some of the limitations of this compound include:
- Cost: this compound is relatively expensive, which can limit its use in some experiments.
- Complexity: The synthesis of this compound is complex and requires specialized knowledge and equipment.
- Psychoactive effects: this compound has psychoactive effects, which can complicate some experiments.
未来方向
There are a number of potential future directions for research involving [3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. Some of these include:
- Further studies on the mechanisms of action of this compound and other synthetic cannabinoids.
- Investigation of the potential therapeutic applications of this compound, particularly in the areas of pain management, neurological disorders, and addiction.
- Development of new synthetic cannabinoids with improved potency, selectivity, and safety profiles.
- Exploration of the potential risks and benefits of using synthetic cannabinoids as therapeutic agents.
合成方法
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is synthesized through a multistep process involving the reaction of several chemical precursors. The exact method of synthesis is beyond the scope of this paper, but it is important to note that the process is complex and requires specialized knowledge and equipment.
科学研究应用
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is primarily used in scientific research to study the effects of cannabinoids on the body. It has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, leading to a variety of physiological effects. Some of the areas of research that have utilized this compound include:
- Pain management: this compound has been shown to have potent analgesic effects in animal models, and may have potential as a treatment for chronic pain in humans.
- Neurological disorders: Studies have suggested that this compound may have neuroprotective properties and could be useful in treating conditions such as multiple sclerosis and Alzheimer's disease.
- Addiction: this compound has been shown to reduce drug-seeking behavior in animal models, indicating that it may have potential as a treatment for addiction.
属性
IUPAC Name |
[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-9-3-8(1-2-10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYIHJXVUPHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

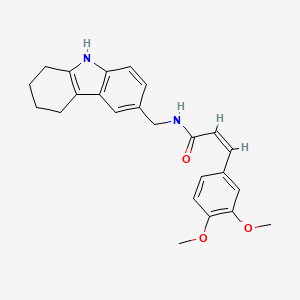
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2583567.png)

![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2583574.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)
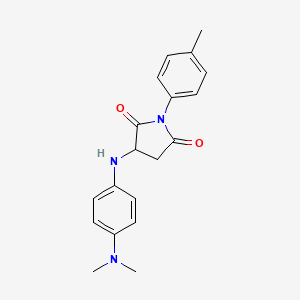
![2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine](/img/structure/B2583580.png)
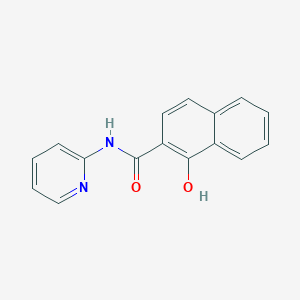
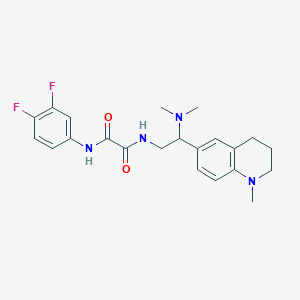
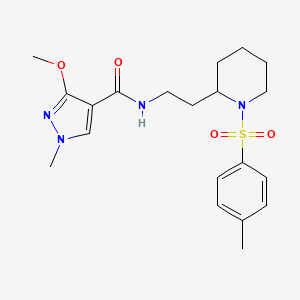
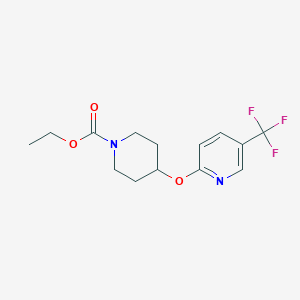
![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)
